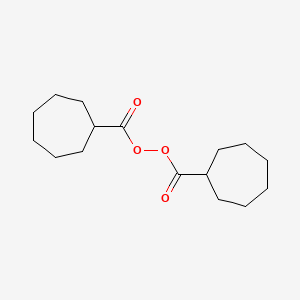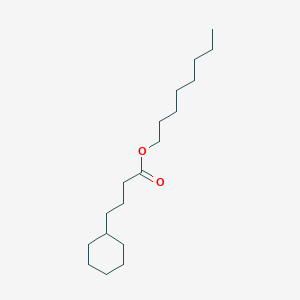![molecular formula C33H31N5O4 B14072638 2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GS-441524 is a nucleoside analogue antiviral drug developed by Gilead Sciences. It is the main plasma metabolite of the antiviral prodrug remdesivir and has a half-life of around 24 hours in human patients . GS-441524 has shown effectiveness against various viruses, including feline coronavirus strains responsible for feline infectious peritonitis, a lethal systemic disease affecting domestic cats .
Méthodes De Préparation
The preparation of GS-441524 involves several synthetic routes and reaction conditions. One method includes using pyrrole [2, 1-F] [1, 2, 4] triazine-4-amine and D-ribose as raw materials. The process involves hydroxyl protecting group loading reaction, cyanation reaction, and hydroxyl protecting group removing reaction to obtain GS-441524 . This synthetic route is short, with a high total yield, making it suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
GS-441524 undergoes various chemical reactions, including phosphorylation. It is phosphorylated three times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating their replication . The compound is phosphorylated by nucleoside kinases, likely adenosine kinase, and then by nucleoside-diphosphate kinase to the active nucleotide triphosphate form . Common reagents and conditions used in these reactions include nucleoside kinases and nucleoside-diphosphate kinase .
Applications De Recherche Scientifique
GS-441524 has a wide range of scientific research applications. It has been studied for its effectiveness against COVID-19, with some researchers arguing that it may be superior to remdesivir for treating this disease . GS-441524 has also been used in the treatment of feline infectious peritonitis, showing high efficacy in reducing clinical signs, prolonging survival, and achieving remission in some cases . Additionally, GS-441524 has been investigated for its potential use in treating Ebola virus infections .
Mécanisme D'action
The mechanism of action of GS-441524 involves its phosphorylation to form the active nucleoside triphosphate. This active form is incorporated into the genome of virions, disrupting viral RNA replication by competing with endogenous nucleoside triphosphates for incorporation into nascent viral RNA transcripts and triggering delayed chain termination of RNA-dependent RNA polymerase . The molecular targets include replicase polyprotein 1ab and RNA-directed RNA polymerase .
Comparaison Avec Des Composés Similaires
GS-441524 is similar to other nucleoside analogues, such as remdesivir, obeldesivir, and deuremidevir . Remdesivir is a prodrug of GS-441524 and has been used to treat multiple RNA virus infections . Obeldesivir and deuremidevir are other prodrugs that have shown effectiveness against various viruses . GS-441524 is unique due to its ease of synthesis, lower kidney and hepatotoxicity, and potential for oral delivery .
Propriétés
Formule moléculaire |
C33H31N5O4 |
|---|---|
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
(2R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C33H31N5O4/c34-22-33(29-17-16-27-32(35)36-23-37-38(27)29)31(41-20-26-14-8-3-9-15-26)30(40-19-25-12-6-2-7-13-25)28(42-33)21-39-18-24-10-4-1-5-11-24/h1-17,23,28,30-31H,18-21H2,(H2,35,36,37)/t28?,30?,31?,33-/m0/s1 |
Clé InChI |
PJXBLWLWNWGFJO-JQEGSFOSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COCC2C(C([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)




